molecular formula C16H16ClN5O B5673763 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol

1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol

Cat. No.: B5673763
M. Wt: 329.78 g/mol
InChI Key: OXJCWLLYGNSLBU-UHFFFAOYSA-N
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Description

This compound features an imidazole core substituted at position 1 with a 3-chloro-4-methylphenyl group and at position 2 with a (4,6-dimethyl-2-pyrimidinyl)amino moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in agrochemical or medicinal chemistry due to its heterocyclic framework .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-9-4-5-12(7-13(9)17)22-14(23)8-18-16(22)21-15-19-10(2)6-11(3)20-15/h4-8,23H,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJCWLLYGNSLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol , often referred to as a pyrimidine derivative, has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : 1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol
  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 265.72 g/mol

The compound features a chloro-substituted aromatic ring, a pyrimidine moiety, and an imidazole core, contributing to its diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyrimidine rings have shown promising results against various cancer cell lines.

Compound Cell Line GI50 (µM) Mechanism of Action
Compound AHL-60 (Leukemia)3.52Induction of apoptosis
Compound BUACC-62 (Melanoma)4.65Inhibition of cell proliferation
Compound CHCT-116 (Colon)0.80EGFR inhibition

These findings suggest that the imidazole and pyrimidine components may play a crucial role in enhancing the anticancer efficacy of the compound.

Antiviral Activity

The compound's structural similarity to known antiviral agents indicates potential activity against viral infections. Research has shown that modifications at specific positions on the pyrimidine ring can enhance reverse transcriptase inhibitory activity:

Modification EC50 (µM) Activity Type
4-Methyl substitution130.24Anti-HIV
6-Dihalophenyl group161.38Broad-spectrum antiviral

These results highlight the importance of structural optimization in developing effective antiviral agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cell proliferation and survival, such as EGFR and Src kinases.
  • Antiviral Pathways : By interfering with viral replication processes, it exhibits potential as an antiviral agent.

Study 1: Anticancer Efficacy

In a recent study published in Molecules, a series of imidazole-based compounds were tested for their anticancer properties against multiple cell lines, including breast and colon cancers. The results indicated that compounds similar to our target exhibited significant growth inhibition with IC50 values ranging from 0.67 µM to 9.51 µM across different cell lines .

Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of pyrimidine derivatives showed that certain modifications led to enhanced activity against HIV reverse transcriptase, with some compounds demonstrating EC50 values lower than standard treatments . This suggests that our compound could be further explored for similar applications.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Functional Groups Applications References
Target Compound Imidazole (4,6-Dimethyl-2-pyrimidinyl)amino -OH Pyrimidinylamino, Chlorophenyl Potential agrochemical N/A
5-Hydroxyimidacloprid Imidazole Nitroamino -OH Chloropyridinylmethyl Insecticide
Oxasulfuron Benzoate (4,6-Dimethyl-2-pyrimidinyl)carbamoylsulfamoyl N/A Sulfamoyl, Pyrimidinyl Herbicide
4,5-Diphenyl-1H-imidazol-2-amine Imidazole -NH2 Phenyl Phenyl rings Kinase inhibition (inferred)
LY2784544 Imidazo[1,2-b]pyridazine 4-Chloro-2-fluorobenzyl N/A Fluorobenzyl, Morpholine JAK2 inhibitor

Key Findings and Implications

Pyrimidinylamino Group: Shared with oxasulfuron, this moiety is critical for herbicidal activity, suggesting the target compound may also interact with plant enzymes .

Hydroxyl Group: Enhances solubility compared to non-hydroxylated analogs (e.g., 4,5-diphenylimidazole) .

Chlorophenyl vs. Chloropyridinyl : The 3-chloro-4-methylphenyl group in the target compound may offer improved lipophilicity over 5-hydroxyimidacloprid’s chloropyridinylmethyl group, affecting membrane permeability .

Heterocyclic Core : Imidazole derivatives generally exhibit broader bioactivity (e.g., antimicrobial, kinase inhibition) compared to pyrazoles, which are more niche in application .

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